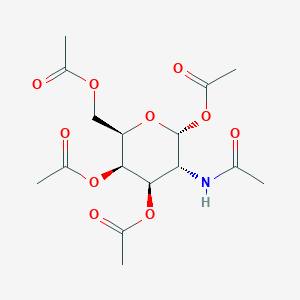
Polyoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyoxin is a natural product that belongs to the class of antibiotics known as nucleoside antibiotics. It was first discovered in the 1950s and is produced by the fungus Streptomyces cacaoi. This compound is known for its antifungal and insecticidal properties and has been extensively studied for its potential applications in agriculture and medicine.
Wirkmechanismus
Polyoxin works by inhibiting the synthesis of chitin, a key component of fungal cell walls. This leads to the disruption of fungal cell growth and ultimately, cell death. This compound has also been shown to have insecticidal properties, although the exact mechanism of action is not well understood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on both fungi and insects. In fungi, this compound inhibits the synthesis of chitin, which is essential for cell wall formation. This leads to the disruption of cell growth and ultimately, cell death. In insects, this compound has been shown to disrupt the formation of the cuticle, which is essential for insect survival.
Vorteile Und Einschränkungen Für Laborexperimente
Polyoxin has several advantages for use in lab experiments. It is a natural product, which means that it is less likely to have toxic effects on cells or organisms. It is also effective against a wide range of fungal pathogens, making it a useful tool for studying fungal biology and pathogenesis. However, this compound can be difficult to obtain in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on polyoxin. One area of interest is the development of new formulations of this compound for use in agriculture. This could involve the use of this compound in combination with other antifungal agents to increase its effectiveness. Another area of interest is the development of new methods for synthesizing this compound, which could increase its availability and reduce its cost. Finally, there is ongoing research on the potential use of this compound as a treatment for fungal infections in humans, particularly those caused by Candida species.
Synthesemethoden
Polyoxin is a complex molecule that is difficult to synthesize chemically. The most common method of producing this compound is through fermentation of the fungus Streptomyces cacaoi. This involves growing the fungus in a nutrient-rich medium and then isolating and purifying the this compound produced by the fungus.
Wissenschaftliche Forschungsanwendungen
Polyoxin has been extensively studied for its potential applications in agriculture and medicine. In agriculture, this compound has been shown to be effective against a wide range of fungal pathogens that can cause crop damage and yield loss. In medicine, this compound has been investigated as a potential treatment for fungal infections, particularly those caused by Candida species.
Eigenschaften
CAS-Nummer |
11113-80-7 |
|---|---|
Molekularformel |
C11H13N3O8 |
Molekulargewicht |
315.24 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-5-(1-amino-2-oxoethyl)-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O8/c12-4(2-15)7-5(16)6(17)9(22-7)14-1-3(10(19)20)8(18)13-11(14)21/h1-2,4-7,9,16-17H,12H2,(H,19,20)(H,13,18,21)/t4?,5-,6+,7+,9+/m0/s1 |
InChI-Schlüssel |
YEBIHIICWDDQOL-YBHNRIQQSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(C=O)N)O)O)C(=O)O |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O |
Synonyme |
POLYOXINS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



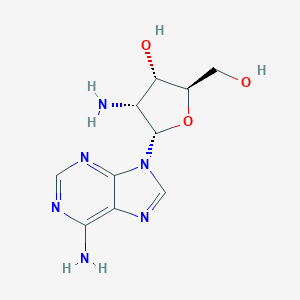

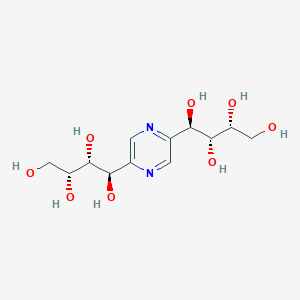
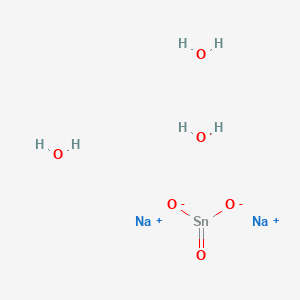






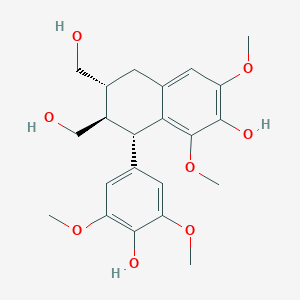
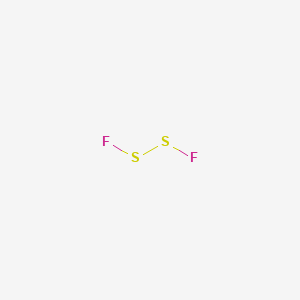
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)
